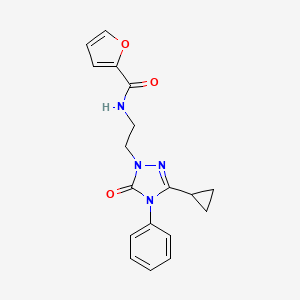

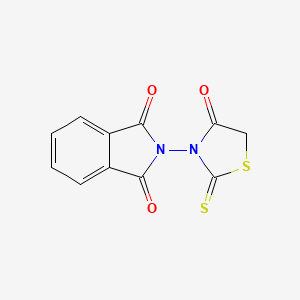

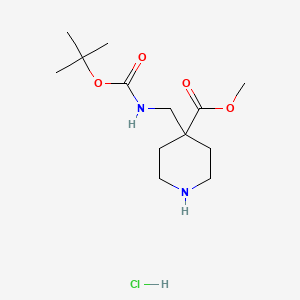

![molecular formula C16H23N3O B2551060 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one CAS No. 2097925-89-6](/img/structure/B2551060.png)

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one" is a derivative of pyrrolidin-2-one, which is a core structure for various pharmacologically active compounds. The phenylpiperazine moiety attached to the pyrrolidin-2-one core is a common feature in molecules that interact with neurotransmitter receptors, such as serotonin and dopamine receptors, and can exhibit a range of biological activities including anticonvulsant, antiarrhythmic, hypotensive, and antimicrobial effects .

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives typically involves multi-step organic reactions. For instance, compounds with anticonvulsant activity were synthesized by reacting 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl with pyrrolidine-2,5-dione . Another method for synthesizing arylpiperazine derivatives of pyrrolidin-2-one involved the use of 2-hydroxypropyl and arylpiperazine moieties . The synthesis of these compounds is often optimized to enhance their pharmacological properties, as seen in the development of corticotropin-releasing factor type-1 antagonists .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is critical for their interaction with biological targets. The presence of the piperazine ring and specific substituents like hydroxy or methoxy groups can significantly influence the binding affinity to receptors such as alpha-adrenoceptors . The stereochemistry of these compounds can also be characterized by techniques like X-ray diffraction, which is essential for understanding their biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidin-2-one derivatives is influenced by the functional groups present in the molecule. For example, the presence of a methyl group on the piperazine ring can lead to nucleophilic substitution reactions, as seen in the synthesis of pyridine-3-carbonitrile derivatives . The acid dissociation constants of these compounds are also important for their antimicrobial activity, as they can affect the compound's ability to penetrate bacterial cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives, such as their solubility, melting point, and stability, are important for their pharmacological application. These properties can be tailored by modifying the substituents on the core structure, which can also affect the compound's receptor affinity and biological activity .

Case Studies

Several of the synthesized compounds have been evaluated in animal models for their potential therapeutic applications. For example, some derivatives showed high activity in the 6-Hz psychomotor seizure test and were also active in maximal electroshock and subcutaneous pentylenetetrazole screens, indicating their potential as anticonvulsants . Another study found that certain pyrrolidin-2-one derivatives had significant antiarrhythmic and hypotensive effects in rats, suggesting their use in cardiovascular disorders . Additionally, some derivatives exhibited promising antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv, highlighting their potential as antimicrobial agents .

Scientific Research Applications

Antimycobacterial Activity

1,5-Diphenylpyrrole derivatives, including those structurally related to 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one, have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting better activity than standard treatments like streptomycin (Biava et al., 2008). These findings highlight the potential of these compounds in treating tuberculosis and possibly other mycobacterial infections.

Anticonvulsant and Antiepileptic Effects

Compounds related to 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one have demonstrated promising anticonvulsant and antiepileptic properties. For instance, N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides showed protection in electrically induced seizures, suggesting a potential mechanism of action involving NaV1.2 sodium channel current inhibition (Kamiński et al., 2013). Another study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione revealed compounds with strong anticonvulsant activity, offering insights into the therapeutic potential of these derivatives in epilepsy management (Obniska et al., 2005).

Antiarrhythmic and Antihypertensive Effects

Some derivatives, particularly those featuring a pyrrolidin-2-one and pyrrolidine scaffold, have shown notable antiarrhythmic and antihypertensive effects, attributed to their alpha-adrenolytic properties. This suggests potential applications in managing cardiovascular disorders (Malawska et al., 2002).

Bactericidal Activities

The pyrrole derivative BM212 and its analogues have demonstrated strong inhibitory and bactericidal activity against both drug-resistant and intramacrophagic Mycobacterium tuberculosis strains, indicating a significant potential for developing new antimycobacterial agents (Deidda et al., 1998).

Future Directions

The future directions for research on “1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one” could include further investigation of its synthesis, reactions, and potential applications. It could also be interesting to study its interactions with biological systems, which could reveal potential therapeutic uses .

properties

IUPAC Name |

1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIYOFZTYBDJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)

![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)